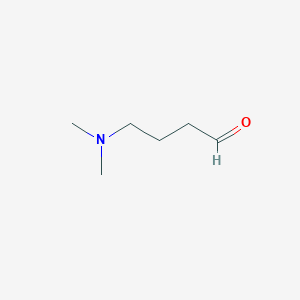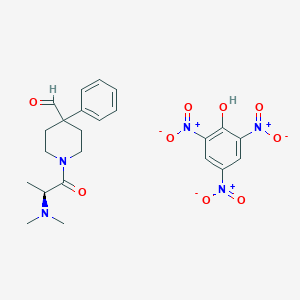
7-メトキシ-1-ナフチルアセトニトリル
概要
説明
7-Methoxy-1-naphthylacetonitrile is an organic compound with the molecular formula C13H11NO. It is a key intermediate in the synthesis of various pharmaceuticals, including the antidepressant agomelatine . The compound is characterized by a naphthalene ring substituted with a methoxy group at the 7-position and an acetonitrile group at the 1-position.
科学的研究の応用
7-Methoxy-1-naphthylacetonitrile is widely used in scientific research due to its role as an intermediate in the synthesis of pharmaceuticals. Its applications include:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities and interactions.
Industry: Employed in the production of various fine chemicals and pharmaceuticals.
作用機序
Target of Action
7-Methoxy-1-naphthylacetonitrile is a key intermediate in the synthesis of Agomelatine . Agomelatine is a melatonin agonist and also has antagonistic properties against 5HT2C . Therefore, the primary targets of 7-Methoxy-1-naphthylacetonitrile, once it is converted to Agomelatine, are the melatonin and serotonin receptors.
Mode of Action
It is known that it undergoes a series of reactions to form agomelatine . Agomelatine, in turn, interacts with melatonin and serotonin receptors, enhancing melatonin signaling and inhibiting serotonin signaling .
Biochemical Pathways
The biochemical pathways involving 7-Methoxy-1-naphthylacetonitrile are primarily related to its conversion into Agomelatine. This involves a one-pot catalytic hydrogenation and acetylation with NiO . The resulting Agomelatine then interacts with melatonin and serotonin receptors, affecting various downstream effects related to sleep and mood regulation .
Result of Action
The primary result of the action of 7-Methoxy-1-naphthylacetonitrile is the production of Agomelatine . Agomelatine has been shown to effectively treat dysthymia disorders and improve sleep parameters and retentivity function .
準備方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 7-Methoxy-1-naphthylacetonitrile involves the use of 7-methoxy tetralin-1-ketone as the starting material. The synthesis proceeds through a two-step reaction: dehydrated acetonitrile synthesis followed by dehydrogenated aromatization. The reaction conditions are mild, and the process is straightforward, with an overall yield exceeding 94 percent .
Another method involves the Reformatsky reaction between 7-methoxy naphthalene-1-ketone and methyl bromoacetate, followed by sulfur dehydroaromatization and subsequent hydrolysis, chlorination, ammonification, and dehydration. This method, however, has a lower overall yield of about 30 percent .
Industrial Production Methods: Industrial production of 7-Methoxy-1-naphthylacetonitrile typically employs the one-pot synthesis method due to its simplicity and high yield. This method uses a single reaction solvent for both steps, making it more efficient and cost-effective for large-scale production .
化学反応の分析
Types of Reactions: 7-Methoxy-1-naphthylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation catalysts like palladium on carbon (Pd/C) are frequently used.
Substitution: Halogenating agents and strong acids or bases are typically employed.
Major Products:
Oxidation: 7-Methoxy-1-naphthoic acid.
Reduction: 7-Methoxy-1-naphthylamine.
Substitution: Various substituted naphthylacetonitriles depending on the substituent introduced.
類似化合物との比較
- 7-Methoxy-1-naphthylamine
- 7-Methoxy-1-naphthoic acid
- 7-Methoxy-1-naphthaldehyde
Comparison: 7-Methoxy-1-naphthylacetonitrile is unique due to its nitrile functional group, which allows it to undergo a variety of chemical reactions that are not possible with its analogs. For example, the nitrile group can be reduced to an amine or hydrolyzed to a carboxylic acid, providing versatility in synthetic applications .
特性
IUPAC Name |
2-(7-methoxynaphthalen-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-15-12-6-5-10-3-2-4-11(7-8-14)13(10)9-12/h2-6,9H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJMGUQHJINLLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2CC#N)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90460472 | |
| Record name | 7-Methoxy-1-naphthylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90460472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138113-08-3 | |
| Record name | (7-Methoxynaphthalen-1-yl)acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138113-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methoxy-1-naphthylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90460472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(7-Methoxynaphthalen-1-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 7-Methoxy-1-naphthylacetonitrile in pharmaceutical synthesis?
A: 7-Methoxy-1-naphthylacetonitrile serves as a crucial building block in the synthesis of Agomelatine [, ]. Agomelatine is a medication used to treat major depressive disorder. The efficient synthesis of 7-Methoxy-1-naphthylacetonitrile is therefore important for the production of this pharmaceutical.
Q2: What is the novel approach described for synthesizing 7-Methoxy-1-naphthylacetonitrile?
A: A new synthetic method utilizes 7-methoxy-1-tetralone as the starting material []. It involves a two-step process: dehydration cyanation followed by dehydrogenation aromatization. This method employs a single amine catalyst and a "one-pot" approach, meaning the intermediate product does not need isolation and purification. This streamlines the process, leading to a higher yield (up to 97%) and improved product quality [].
Q3: What are the advantages of the "one-pot" synthesis method described for 7-Methoxy-1-naphthylacetonitrile?
A3: The "one-pot" method offers several benefits:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
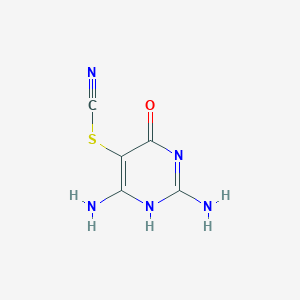
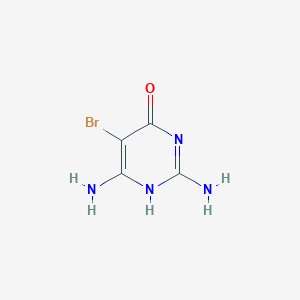
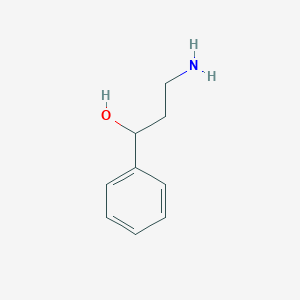
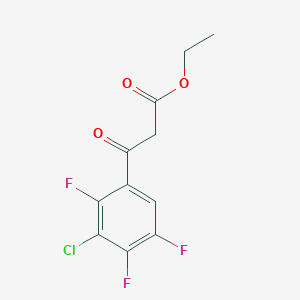
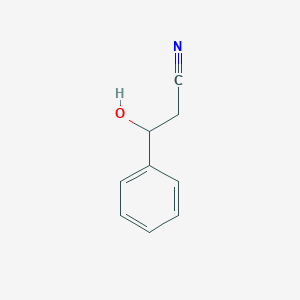
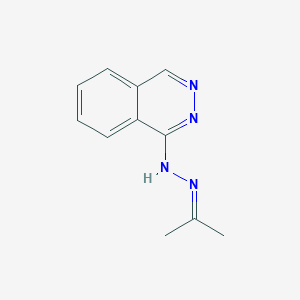
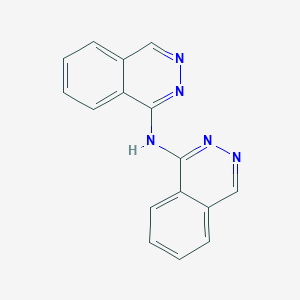
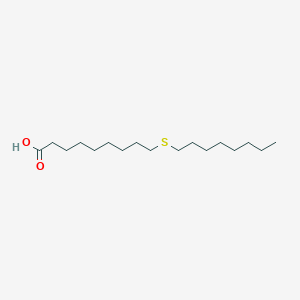
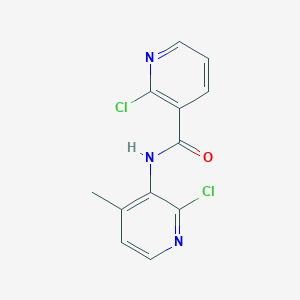
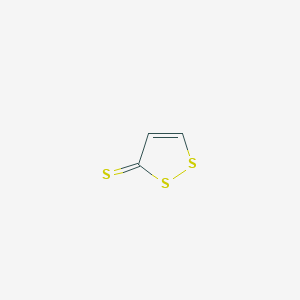
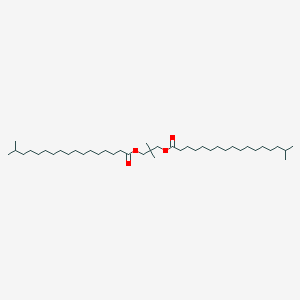
![3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18865.png)
